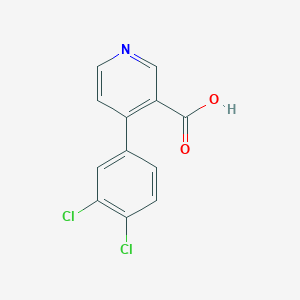

4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid

Beschreibung

4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative featuring a dichlorophenyl substituent at the 4-position of the pyridine ring and a carboxylic acid group at the 3-position.

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)8-3-4-15-6-9(8)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLJGLSWAEBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557105 | |

| Record name | 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-50-6 | |

| Record name | 3-Pyridinecarboxylic acid, 4-(3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262011-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and 3-cyanopyridine.

Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 3-cyanopyridine in the presence of a base such as sodium ethoxide to form the corresponding imine.

Cyclization: The imine intermediate is then cyclized under acidic conditions to yield the desired 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The dichlorophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C12H7Cl2NO2

- Molecular Weight : 252.09 g/mol

- CAS Number : 23445016

- Structure : The compound features a pyridine ring substituted with a dichlorophenyl group and a carboxylic acid functional group.

Pharmaceutical Applications

-

Anticancer Activity

- Research indicates that derivatives of pyridine compounds exhibit cytotoxic properties against various cancer cell lines. Specifically, studies have shown that 4-(3,4-dichlorophenyl)pyridine-3-carboxylic acid displays potential as an anticancer agent by inhibiting tumor growth in models of breast and prostate cancer .

- Kinase Inhibition

- Diabetes Treatment

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy

- A study conducted on various substituted pyridine derivatives demonstrated that 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid exhibited significant cytotoxicity against MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The IC50 values indicated its potential as a lead compound for further development .

- Diabetes Research

Wirkmechanismus

The mechanism of action of 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site.

Pathways Involved: The pathways affected by this compound include signal transduction pathways in cells, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Electron-Withdrawing Groups (EWGs)

- This compound shares structural similarities but differs in chlorine positioning, which may alter binding affinity in biological targets .

- 4-(Trifluoromethyl)-3-pyridinecarboxylic acid: The CF₃ group increases lipophilicity (logP) compared to dichlorophenyl analogs, as seen in its molecular weight (calc. 191.1 g/mol) and handling precautions noted in safety data sheets .

Heterocyclic Modifications

Biologische Aktivität

4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity data, and case studies.

Chemical Structure and Properties

4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid features a pyridine ring substituted with a dichlorophenyl group and a carboxylic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.

The compound is believed to interact with various molecular targets, influencing key biochemical pathways:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways. For instance, related compounds have been shown to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (DYRK1A) and protein kinase B (AKT) signaling pathways, leading to decreased cell proliferation and increased apoptosis .

- Antimicrobial Activity : Research indicates potential antimicrobial properties, although specific mechanisms remain under investigation .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the effectiveness of 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid:

| Cell Line | IC50 (µg/mL) | Observation |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.17 | High cytotoxicity observed |

| AGS (Gastric Cancer) | 4.90 | Significant cytotoxic effects |

| HEK293 (Normal Cells) | >200 | Low cytotoxicity |

The MTT assay results indicate that this compound exhibits potent cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells. This selectivity is crucial for potential therapeutic applications.

Case Studies

- Anticancer Activity : In a study assessing various pyridine derivatives, 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.17 µg/mL. This suggests its potential as an effective agent in breast cancer treatment .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary results indicate effectiveness in inhibiting bacterial growth, although detailed studies are still required to elucidate specific mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.